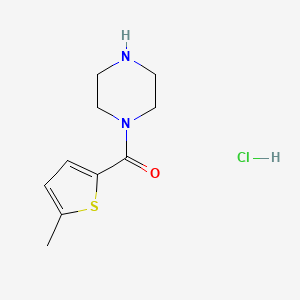

1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride

Descripción general

Descripción

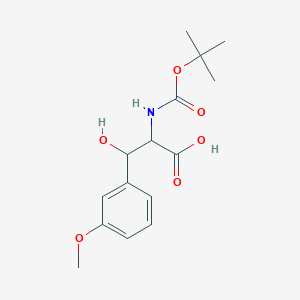

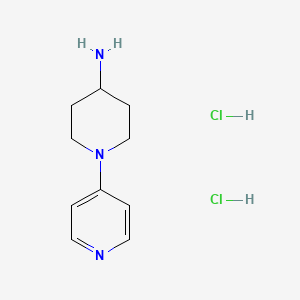

“1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1193389-64-8 . It has a molecular weight of 246.76 and is commonly known as MTCPH. It is a powder at room temperature .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The IUPAC name of the compound is 1-[(5-methyl-2-thienyl)carbonyl]piperazine hydrochloride . The InChI code is 1S/C10H14N2OS.ClH/c1-8-2-3-9(14-8)10(13)12-6-4-11-5-7-12;/h2-3,11H,4-7H2,1H3;1H .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to isolate and analyze protein interactions within biological samples. This application is crucial for understanding disease mechanisms and identifying potential therapeutic targets .

Chemical Synthesis

In chemical synthesis, this molecule serves as an intermediate for the preparation of more complex compounds. Its reactive sites allow for selective modifications, making it valuable for constructing pharmacologically active molecules or materials with specific properties .

Material Science

Researchers in material science may employ this compound to synthesize novel materials with desired electrical, optical, or mechanical characteristics. It could be particularly useful in developing organic semiconductors or sensors due to its thiophene moiety .

Chromatography

In chromatographic methods, this compound can be used as a standard or a derivative reagent to help in the separation, identification, and quantification of mixtures. Its unique structure aids in the calibration of analytical equipment and ensures accurate results .

Analytical Chemistry

Analytical chemists might use this compound for method development and validation. It can act as a reference compound in various analytical techniques such as mass spectrometry or NMR, providing a benchmark for comparison and analysis .

Pharmacological Studies

Given its structural features, this compound could be a precursor in the synthesis of potential pharmacological agents. It might be particularly relevant in the design of CNS-active drugs due to the presence of the piperazine ring, which is a common motif in many pharmaceuticals .

Biological Assays

This compound can be used in biological assays to study enzyme-substrate interactions, receptor binding, or as a molecular probe to understand biological pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemistry .

Environmental Science

In environmental science, this compound could be used to study the degradation of thiophene-based pollutants. Its structural similarity to certain contaminants allows researchers to simulate and understand environmental degradation processes .

Safety and Hazards

Propiedades

IUPAC Name |

(5-methylthiophen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.ClH/c1-8-2-3-9(14-8)10(13)12-6-4-11-5-7-12;/h2-3,11H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYWSWGQINLAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

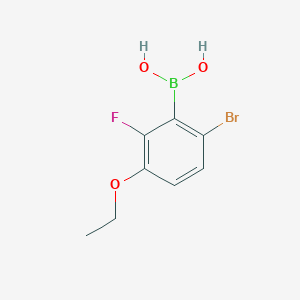

CC1=CC=C(S1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B1521945.png)

![3-Amino-6-aza-bicyclo[3.2.1]octane-6-carboxylic acid tert-butyl ester](/img/structure/B1521957.png)